

# C.I. Disperse Red 54: A Toxicological and Ecotoxicological Review

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## Compound of Interest

Compound Name: C.I. Disperse red 54

Cat. No.: B1143416

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Disclaimer: Publicly available toxicological and ecotoxicological data for **C.I. Disperse Red 54** is limited. This document summarizes the available information and, where noted, includes data on the structurally similar compound C.I. Disperse Red 1 to provide a potential toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should not be considered a comprehensive safety assessment.

## Chemical Identification

**C.I. Disperse Red 54** is a single azo dye.[\[1\]](#)

Identifier	Value
C.I. Name	Disperse Red 54
C.I. Number	11131
CAS Registry Number	12217-86-6, 6657-37-0, 6021-61-0 <a href="#">[1]</a>
Molecular Formula	$C_{19}H_{18}ClN_5O_4$ <a href="#">[1]</a>
Molecular Weight	415.83 g/mol <a href="#">[1]</a>
Chemical Structure	Single azo class <a href="#">[1]</a>

## Toxicological Data

Comprehensive quantitative toxicological data for **C.I. Disperse Red 54** is not readily available in the public domain. Safety Data Sheets (SDS) for **C.I. Disperse Red 54** recommend standard handling procedures such as avoiding dust formation and contact with skin and eyes, and provide basic first aid measures.[2] However, they do not contain specific toxicity values.

## Acute Toxicity

No specific LD50 or LC50 data for **C.I. Disperse Red 54** was identified.

## Skin and Eye Irritation

No specific data from skin or eye irritation studies (e.g., Draize test) for **C.I. Disperse Red 54** was found.

## Carcinogenicity, Mutagenicity, and Genotoxicity

There is a lack of specific carcinogenicity studies on **C.I. Disperse Red 54**.

Genotoxicity of C.I. Disperse Red 1 (Surrogate Data):

Studies on the structurally similar C.I. Disperse Red 1 have indicated genotoxic potential.

Test System	Result	Reference
Salmonella/microsome assay (Ames test)	Positive, suggesting induction of frame-shift mutations.	[3]
Micronucleus assay (human lymphocytes and HepG2 cells)	Increased frequency of micronuclei, indicating DNA damage.	[4]
Comet assay (HepG2 cells)	Positive for DNA damage.	[5]
Mouse germ cells	Induced cytotoxic and genotoxic effects.[6]	[6][7]

## Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for **C.I. Disperse Red 54** were found.

Reproductive Toxicity of C.I. Disperse Red 1 (Surrogate Data):

A study on male mice exposed to C.I. Disperse Red 1 showed adverse reproductive effects.[\[6\]](#)  
[\[7\]](#)

Species	Doses	Effects Observed
Male Mice (Mus musculus)	20, 100, and 500 mg/kg body weight (single oral gavage)	Increased frequency of sperm with abnormal morphology, decreased fertility, and DNA damage in testis cells. <a href="#">[6]</a>

## Ecotoxicological Data

### Aquatic Toxicity

Specific aquatic toxicity data for **C.I. Disperse Red 54** is not available. The following data is for the surrogate C.I. Disperse Red 1.

Acute Aquatic Toxicity of C.I. Disperse Red 1

Species	Endpoint	Value (mg/L)	Reference
Daphnia similis (water flea)	48h EC50	0.13	[8]
Ceriodaphnia dubia (water flea)	48h EC50	0.55	[8]
Daphnia magna (water flea)	48h EC50	0.58	[8]
Ceriodaphnia silvestrii (water flea)	48h EC50	0.80	[8]
Hydra attenuata (cnidarian)	96h EC50	48	[8]
Girardia tigrina (planarian)	96h EC50	79	[8]
Danio rerio (zebrafish)	96h LC50	> 100	[8]
Chironomus xanthus (midge)	96h LC50	> 100	[8]

#### Chronic Aquatic Toxicity of C.I. Disperse Red 1

Species	Endpoint	Value (ng/L)	Reference
Daphnia similis (water flea)	-	Predicted No-Effect Concentration (PNEC), long-term: 60	[5]
Daphnia similis (water flea)	-	Predicted No-Effect Concentration (PNEC), short-term: 1800	[5]

## Biodegradation

A study investigated the biodegradation of **C.I. Disperse Red 54** by the bacterium *Brevibacillus laterosporus*.

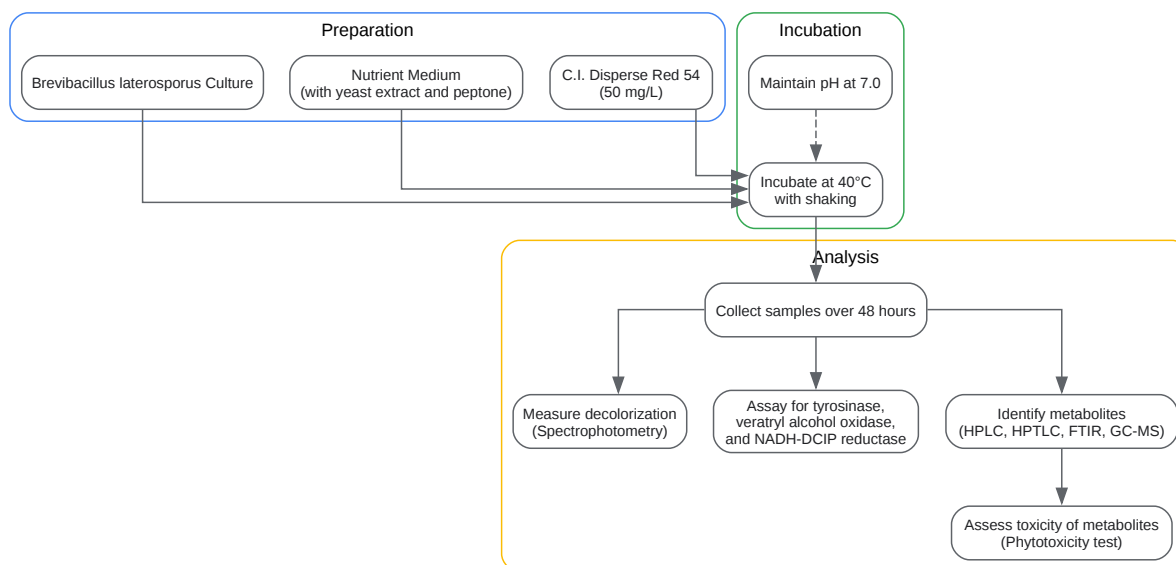
Organism	Concentration	Conditions	Result	Final Metabolite	Reference
<i>Brevibacillus laterosporus</i>	50 mg/L	pH 7, 40°C	100% decolorization within 48 hours.	N-(1λ(3)-chlorinin-2-yl)acetamide	<a href="#">[1]</a>

The study also noted that the metabolites from this biodegradation process were non-toxic in phytotoxicity tests.[\[1\]](#)

## Experimental Protocols

### Biodegradation of C.I. Disperse Red 54

The following is a general description of the experimental protocol used to assess the biodegradation of **C.I. Disperse Red 54** by *Brevibacillus laterosporus*.



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## Biodegradation Experimental Workflow for **C.I. Disperse Red 54**.

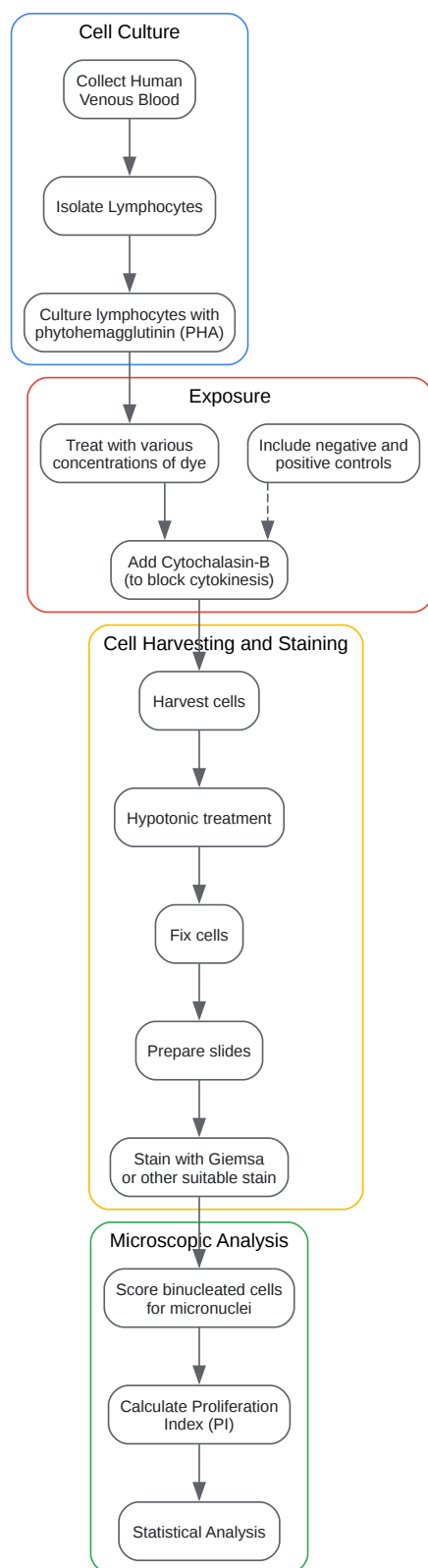
### Methodology:

- **Inoculum Preparation:** A culture of *Brevibacillus laterosporus* is grown in a suitable nutrient broth.
- **Experimental Setup:** The biodegradation experiment is set up in flasks containing a nutrient medium supplemented with yeast extract and peptone, and **C.I. Disperse Red 54** at a concentration of 50 mg/L.

- Incubation: The flasks are inoculated with *Brevibacillus laterosporus* and incubated at 40°C with agitation. The pH of the medium is maintained at 7.0.
- Monitoring: Samples are withdrawn at regular intervals over a 48-hour period.
- Analysis:
  - Decolorization: The percentage of decolorization is determined by measuring the absorbance of the supernatant at the maximum wavelength of the dye.
  - Enzyme Assays: The activities of enzymes potentially involved in the degradation process (e.g., tyrosinase, veratryl alcohol oxidase, NADH-DCIP reductase) are measured.
  - Metabolite Identification: The degradation products are analyzed using chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
  - Toxicity Assessment: The toxicity of the final metabolites is evaluated using a phytotoxicity assay.

## Micronucleus Assay in Human Lymphocytes (General Protocol for Azo Dyes)

The following diagram illustrates a generalized workflow for assessing the genotoxicity of an azo dye using the in vitro micronucleus assay in human lymphocytes.



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Generalized Workflow for In Vitro Micronucleus Assay.

#### Methodology:

- **Cell Culture:** Human lymphocytes are isolated from peripheral blood and cultured in a suitable medium containing a mitogen like phytohemagglutinin (PHA) to stimulate cell division.
- **Exposure:** The cultured lymphocytes are exposed to various concentrations of the test dye. A negative control (solvent vehicle) and a positive control (a known mutagen) are included.
- **Cytokinesis Block:** Cytochalasin-B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
- **Harvesting and Slide Preparation:** After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides.
- **Staining:** The slides are stained with a suitable dye (e.g., Giemsa) to visualize the nuclei and micronuclei.
- **Analysis:** The slides are examined under a microscope, and the frequency of micronuclei in a predetermined number of binucleated cells is scored. The proliferation index is also calculated to assess cytotoxicity.

## Signaling Pathways

No information regarding specific signaling pathways affected by **C.I. Disperse Red 54** was identified in the reviewed literature.

## Summary and Conclusion

The available data on the toxicological and ecotoxicological properties of **C.I. Disperse Red 54** is sparse. While a study on its biodegradation suggests a potential for environmental breakdown into non-toxic byproducts by specific microorganisms, the lack of comprehensive toxicity data is a significant gap.

Data from the structurally similar C.I. Disperse Red 1 indicates potential for genotoxicity and reproductive toxicity. C.I. Disperse Red 1 also exhibits high acute toxicity to some aquatic

invertebrates. These findings suggest that **C.I. Disperse Red 54** may also pose similar hazards, but further studies are required to confirm this and to quantify the risks.

For a complete risk assessment, further research is needed to determine the acute and chronic toxicity, carcinogenicity, and the full ecotoxicological profile of **C.I. Disperse Red 54**.

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